8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Description
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is the Glucagon-like peptide 1 receptor (GLP-1 receptor) . This receptor plays a crucial role in glucose homeostasis and is a key therapeutic target for the treatment of type 2 diabetes .
Mode of Action
This compound acts as an agonist at the GLP-1 receptor . By binding to this receptor, it stimulates the release of insulin, inhibits glucagon secretion, and slows gastric emptying . These actions result in lower blood glucose levels .
Biochemical Pathways
The activation of the GLP-1 receptor by this compound triggers a cascade of biochemical reactions. These include the activation of adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates a number of downstream targets, leading to the release of insulin .
Result of Action
The molecular and cellular effects of this compound’s action include increased insulin secretion, decreased glucagon secretion, and slowed gastric emptying. These effects collectively contribute to the reduction of blood glucose levels, which is beneficial in the management of type 2 diabetes .
Properties
IUPAC Name |
8-(2-hydroxyethylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-20-14-13(15(24)21(2)17(20)25)22(16(19-14)18-9-11-23)10-8-12-6-4-3-5-7-12/h3-7,23H,8-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCRYXUYHRRWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371228-11-4 |
Source
|
Record name | 8-((2-HO-ET)AMINO)-1,3-DI-ME-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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